molecular formula C14H9ClFNO B8289109 2-Methyl-4-(2'-chloro-4'-fluorophenoxy)benzonitrile

2-Methyl-4-(2'-chloro-4'-fluorophenoxy)benzonitrile

Cat. No. B8289109
M. Wt: 261.68 g/mol
InChI Key: PDCFZQMVOAYEGF-UHFFFAOYSA-N
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Patent
US04029493

Procedure details

A stirred solution of 4-chloro-2-methylbenzonitrile (4.7 g., 0.03 mole) and the potassium salt of 2-chloro-4-fluorophenol (5.54 g., 0.03 mole) in 40 ml of dimethyl acetamide was heated for 48 hours at 150° C. The cooled reaction mixture was diluted with 200 ml. of water to precipitate a brown oil. An ether extract yielded 7.6 g of 2-methyl-4-(2'-chloro-4'-fluorophenoxy)benzonitrile as a brown oil in about 90% purity.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.54 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([CH3:10])[CH:3]=1.[K].[Cl:12][C:13]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:14]=1[OH:20]>CC(N(C)C)=O>[CH3:10][C:4]1[CH:3]=[C:2]([O:20][C:14]2[CH:15]=[CH:16][C:17]([F:19])=[CH:18][C:13]=2[Cl:12])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |^1:10|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
ClC1=CC(=C(C#N)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
5.54 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)O
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
ADDITION
Type
ADDITION
Details
was diluted with 200 ml
CUSTOM
Type
CUSTOM
Details
of water to precipitate a brown oil
EXTRACTION
Type
EXTRACTION
Details
An ether extract

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C#N)C=CC(=C1)OC1=C(C=C(C=C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.